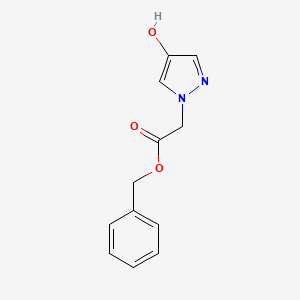

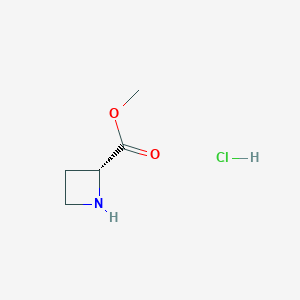

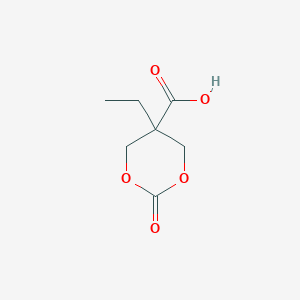

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate

説明

“Benzyl 2-(4-hydroxypyrazol-1-yl)acetate” is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields of research and industry. It has been investigated for its biological properties, particularly in the area of anticancer activity .

Synthesis Analysis

The synthesis of benzyl acetate, a related compound, has been reviewed extensively. Various catalysts such as strong acid cation exchange resin, Palladium, Benzyl trialkylammonium, Polyaniline, Sb-Pd-TiO2, Pd,Sb/TiO2, Bronsted acidic ionic liquid, H2SO4(NH4)2 Ce (PO4)2 .H2O, SiW12/SiO2, Ni/SiO2, (NH4)6{Mo9O32}.8H2O, Micro/Meso – HZSM – 5, Lipase Immobilized, 1-methyl-3-(3-sulfopropyl) imidazolium tungstophosphate, salt / glycerol have been used in the synthesis of benzyl acetate .

Molecular Structure Analysis

The molecular formula of a related compound, benzyl acetate, is C9H10O2. It comprises an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) .

Chemical Reactions Analysis

Benzyl acetate is synthesized primarily through the esterification process. This chemical reaction involves the combination of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid .

Physical And Chemical Properties Analysis

Benzyl acetate, a related compound, appears as a clear, colorless liquid under standard conditions with a distinct, fruity smell. It is moderately soluble in water, but miscible in alcohol and other organic solvents .

科学的研究の応用

Catalytic Applications

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate and its derivatives show promise in catalysis, particularly in facilitating multicomponent reactions. For instance, a sodium acetate catalyzed multicomponent reaction involving this compound yields substituted 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles. This synthesis is not only efficient and high-yielding but also offers compounds beneficial for therapy of human cardiovascular diseases and various biomedical applications, highlighting the compound's significance in the development of diverse, large-scale processes (Elinson, Nasybullin, & Nikishin, 2013).

Photolytic and Hydrolytic Studies

Research has explored the hydrolysis and photolysis of quinol esters, similar in structure to Benzyl 2-(4-hydroxypyrazol-1-yl)acetate, revealing insights into the behavior of these compounds under different conditions. For example, studies on 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one have uncovered the generation of oxenium ion intermediates and the impact of substituents on the rate of ionization and selectivity in aqueous solutions. The findings from such studies not only add to our understanding of the chemical behavior of these compounds but also contribute to the development of anti-tumor agents (Wang, Jin, Myers, Glover, & Novak, 2009).

Intermediary in Pharmaceutical Synthesis

Compounds related to Benzyl 2-(4-hydroxypyrazol-1-yl)acetate serve as advantageous intermediates in the production of pharmaceutically effective compounds. For instance, 4-Benzyloxy-3-pyrrolin-2-on-1-yl acetamide has been identified as a valuable intermediate for creating 4-hydroxypyrrolidin-2-1-yl acetamide, which has pharmaceutical applications. Descriptions of the processes for producing both the intermediate and the active substance provide a framework for further exploration and potential pharmaceutical advancements (Fort, 2002).

Enantioselective Synthesis

Enantioselective synthesis is a crucial aspect of medicinal chemistry, and compounds structurally related to Benzyl 2-(4-hydroxypyrazol-1-yl)acetate have been used in the chemoenzymatic synthesis of pharmacologically significant compounds. These syntheses yield enantiomers with high enantiomeric excesses, demonstrating the potential of these compounds in creating biologically active molecules (Demir, Caliskan, & Şahin, 2007).

Antibacterial Properties

Some derivatives of Benzyl 2-(4-hydroxypyrazol-1-yl)acetate have been synthesized and characterized for their antibacterial properties. This highlights the compound's relevance in the field of chemotherapeutics, contributing to the search for new antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

将来の方向性

特性

IUPAC Name |

benzyl 2-(4-hydroxypyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-6-13-14(7-11)8-12(16)17-9-10-4-2-1-3-5-10/h1-7,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRHTKGWCGSGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-hydroxypyrazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)

![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)